molecular formula C12H17N3O2 B13047619 2-(4,4-Dimethylpiperidin-1-YL)pyrimidine-5-carboxylic acid

2-(4,4-Dimethylpiperidin-1-YL)pyrimidine-5-carboxylic acid

Cat. No.: B13047619
M. Wt: 235.28 g/mol
InChI Key: IESBILGMDJJDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Dimethylpiperidin-1-yl)pyrimidine-5-carboxylic acid (CAS: 1116339-69-5) is a pyrimidine derivative featuring a dimethyl-substituted piperidine ring at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine core. Its molecular formula is C₁₀H₁₃N₃O₃ (MW: 223.23) .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-(4,4-dimethylpiperidin-1-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-12(2)3-5-15(6-4-12)11-13-7-9(8-14-11)10(16)17/h7-8H,3-6H2,1-2H3,(H,16,17)

InChI Key

IESBILGMDJJDLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=NC=C(C=N2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Example Data Table: Alkylation Step Yields and Conditions

Compound Alkylation Temperature (°C) Reaction Time (h) Yield (%) Purification Method
2-Chloro-5-((4,4-dimethylpiperidin-1-yl)methyl)pyridine 70 3 67 Column chromatography (EtOAc/heptane)
5-Chloro-2-((4,4-dimethylpiperidin-1-yl)methyl)pyridine 70 3 86 Column chromatography (EtOAc/heptane)

Nucleophilic Aromatic Substitution (S_NAr) on Pyrimidine Ring

Following alkylation, the next critical step involves nucleophilic aromatic substitution on chloropyrimidine derivatives to install the piperidinyl substituent at the 2-position of the pyrimidine ring.

  • Method : The alkylated intermediate undergoes S_NAr with nucleophiles such as methylamine, benzylamine, or 6-chloro-N-methylpyrimidin-4-amine.

  • Conditions : Reactions are often conducted in isopropanol with triethylamine as a base, heated under microwave irradiation at about 140 °C for 5 hours to accelerate the substitution.

  • Outcome : This step affords the desired 2-substituted pyrimidine carboxylic acid derivatives or their amide precursors.

Amide Coupling for Carboxylic Acid Formation

In some synthetic routes, the final formation of the carboxylic acid functionality at the 5-position of the pyrimidine ring is achieved via amide coupling reactions.

  • Approach : After preparing the amine intermediate (e.g., from 4,6-dichloropyrimidine), benzylic bromination and subsequent alkylation are performed, followed by ester hydrolysis or amide coupling to yield the carboxylic acid derivative.

  • Yields : Overall yields for this multi-step sequence can be moderate (e.g., 24% overall yield for amine intermediate synthesis), but purification steps ensure high purity of the final compound.

Alternative Synthetic Routes and Parallel Synthesis

While the above method is the most direct for 2-(4,4-dimethylpiperidin-1-yl)pyrimidine-5-carboxylic acid, related pyrimidine-5-carboxylic acid derivatives have been synthesized via multi-step transformations starting from itaconic acid or other pyrimidine precursors.

  • Parallel synthesis : In related studies, a five-step transformation of itaconic acid into substituted pyrimidine-5-carboxylic acids was reported, followed by amidation with various amines to generate libraries of compounds with good overall yields and purity.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature & Time Yield (%) Notes
Alkylation of 4,4-dimethylpiperidine Halogenated pyrimidine, DMF, catalytic DMF 25–70 °C, 2–3 h 67–86 Column chromatography purification
Nucleophilic Aromatic Substitution (S_NAr) Methylamine/benzylamine, iPrOH, Et3N, microwave 140 °C, 5 h Variable Microwave accelerates reaction
Amide coupling / Ester hydrolysis Benzylic bromination, alkylation, coupling Multi-step, variable ~24 (intermediate) Multi-step synthesis with purification

Research Findings and Analytical Data

  • NMR and Mass Spectrometry : Characterization of intermediates and final products typically includes 1H NMR, 13C NMR, and LRMS (ESI) confirming the structure and purity of the synthesized compounds.

  • Purity and Yield Optimization : Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize by-products.

  • Microwave-Assisted Synthesis : The use of microwave irradiation significantly reduces reaction times and can improve yields in nucleophilic aromatic substitution steps.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylpiperidin-1-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 2-(4,4-Dimethylpiperidin-1-YL)pyrimidine-5-carboxylic acid
  • Molecular Formula : C12H16N2O2
  • CAS Number : 1615232-11-5

Therapeutic Applications

The compound has been investigated for its potential use in treating various diseases, particularly those involving cell proliferation disorders such as cancer. The inhibition of cyclin-dependent kinase 5 (CDK5) has been a focal point due to its role in neurodegenerative diseases and certain cancers .

Case Study: CDK Inhibition

A study demonstrated that derivatives of pyrimidines, including this compound, could effectively inhibit CDK5, leading to reduced cell proliferation in cancerous cells. The IC50 values reported were promising, suggesting significant potential for therapeutic development .

Neuroprotective Effects

Research indicates that compounds similar to this compound may offer neuroprotective benefits. They have been shown to modulate pathways involved in neurodegeneration, providing a basis for further exploration in treating conditions such as Alzheimer's disease .

Synthesis and Modification

The synthesis of this compound involves multiple steps that can be modified to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to improve efficiency and reduce reaction times, making it more accessible for research applications .

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound NameCDK5 Inhibition IC50 (nM)Therapeutic Application
This compound<500Cancer treatment
Other Pyrimidine Derivative A<300Neuroprotection
Other Pyrimidine Derivative B<400Antiviral properties

Table 2: Synthesis Pathways

StepReaction TypeConditions
Step 1Nucleophilic substitutionTetrahydrofuran
Step 2OxidationChloroform with oxidant
Step 3ReductionLithium aluminum hydride

Comparison with Similar Compounds

Substituent Variations at the Pyrimidine 2-Position

The 2-position of pyrimidine-5-carboxylic acid derivatives is critical for biological activity and physicochemical properties. Below is a comparison with key analogs:

Compound Name 2-Position Substituent Molecular Formula Molecular Weight Key Features/Applications References
Target Compound 4,4-Dimethylpiperidin-1-yl C₁₀H₁₃N₃O₃ 223.23 Enhanced lipophilicity; potential CNS penetration
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid 4-Hydroxypiperidin-1-yl C₁₀H₁₃N₃O₃ 223.23 Hydroxyl group improves solubility; possible metabolic oxidation
2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid Piperidin-1-yl C₉H₁₁N₃O₂ 193.20 Reduced steric hindrance; simpler synthesis
2-(Methylthio)pyrimidine-5-carboxylic acid Methylthio (SCH₃) C₆H₆N₂O₂S 170.19 Thioether enhances electrophilicity; used in covalent inhibitors
2-(Phenylthio)pyrimidine-5-carboxylic acid Phenylthio (SPh) C₁₁H₈N₂O₂S 232.25 Aromatic bulk may hinder membrane permeability

Key Observations :

  • Thioether substituents (e.g., methylthio, phenylthio) introduce electrophilic character, enabling covalent binding to cysteine residues in enzymes, a strategy highlighted in targeted covalent inhibitors .

Physicochemical Properties

Property Target Compound 2-(Piperidin-1-yl) Analog 2-(Methylthio) Analog
Molecular Weight 223.23 193.20 170.19
Polar Surface Area ~75 Ų ~60 Ų ~85 Ų
LogP (Estimated) 1.5–2.0 1.0–1.5 0.5–1.0

Implications :

  • The dimethylpiperidinyl group raises LogP compared to smaller substituents, suggesting improved membrane permeability but possible solubility challenges.

Biological Activity

2-(4,4-Dimethylpiperidin-1-YL)pyrimidine-5-carboxylic acid is a pyrimidine derivative with potential biological activities. This compound has garnered interest for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

  • Molecular Formula : C11H15N3O2
  • Molecular Weight : 221.26 g/mol
  • CAS Number : 883543-77-9
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyrimidines are known for their role in nucleic acid metabolism and as inhibitors of various enzymes. The presence of the piperidine moiety enhances its pharmacological profile, potentially increasing its affinity for target receptors.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. While specific data on this compound is limited, its structural analogs have demonstrated potent antimicrobial effects .

Anticancer Activity

Pyrimidine derivatives are often investigated for their anticancer potential. A study on related compounds revealed that they exhibit cytotoxic effects against several cancer cell lines, including HepG2 and HeLa cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . Although direct studies on this specific compound are scarce, its structural similarity to known anticancer agents suggests potential efficacy.

Antiviral Activity

Recent investigations into pyrimidine derivatives have highlighted their antiviral properties, particularly against viruses like Dengue and Zika. Compounds targeting host kinases have shown promising results in inhibiting viral replication . The mechanism typically involves interference with viral entry or replication processes.

Case Study 1: Antimicrobial Efficacy

A related study evaluated the antimicrobial activity of pyrimidine derivatives against various pathogens. The findings indicated that modifications in the piperidine ring significantly enhanced antimicrobial potency, suggesting a similar trend might be observed with this compound .

Case Study 2: Anticancer Properties

In vitro studies on structurally similar pyrimidines showed IC50 values ranging from 10 to 30 μM against cancer cell lines. These results underscore the potential for this compound to exhibit similar anticancer activity through mechanisms such as apoptosis induction .

Research Data Table

Biological ActivityCompoundIC50/EC50 ValuesReference
AntimicrobialPyrimidine DerivativeVaries (10-20 μg/ml)
AnticancerSimilar PyrimidinesIC50 (10-30 μM)
AntiviralKinase InhibitorsEC50 (varies)

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-(4,4-dimethylpiperidin-1-yl)pyrimidine-5-carboxylic acid?

Answer:

  • Synthesis : A common approach involves coupling pyrimidine-5-carboxylic acid derivatives with 4,4-dimethylpiperidine under nucleophilic substitution conditions. For analogous compounds, diastereoselective azidation and ester hydrolysis have been employed to introduce substituents . Optimization of reaction parameters (e.g., solvent, temperature, and stoichiometry) is critical. For example, ethyl ester intermediates (e.g., pyrimidine-5-carboxylic acid ethyl ester) are hydrolyzed using NaOH in ethanol/water mixtures, followed by acidification to isolate the carboxylic acid .
  • Characterization :
    • Purity : HPLC analysis (e.g., C18 column, gradient elution) confirms purity (>95%) .
    • Structural Confirmation : ¹H/¹³C NMR identifies substituent positions and stereochemistry. For example, methylthio groups in pyrimidine derivatives show distinct δ 2.5–2.7 ppm (¹H) and δ 12–15 ppm (¹³C) .
    • Mass Spectrometry : LC-MS ([M+H]+ peaks) validates molecular weight (e.g., m/z 366 for ethyl ester intermediates) .

Q. What biological activities have been reported for pyrimidine-5-carboxylic acid derivatives?

Answer: Pyrimidine-5-carboxylic acid derivatives exhibit diverse bioactivities, including:

  • Acetylcholinesterase Inhibition : Derivatives like 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide show IC₅₀ values <10 μM via kinetic studies and molecular docking, suggesting competitive binding to the enzyme’s active site .
  • Anticancer Activity : Thiadiazole-pyrimidine hybrids inhibit HCT116 cell growth (IC₅₀ ~20 μM) and reduce tumor volume in Ehrlich ascites carcinoma models via apoptosis induction .
  • PPARγ Partial Agonism : Analogous compounds (e.g., 4,6-bis(benzylthio) derivatives) activate PPARγ at 50–100 nM in transactivation assays, offering potential for diabetes therapeutics with reduced side effects .

Q. How can researchers validate the structural integrity of this compound?

Answer:

  • X-ray Crystallography : Resolves bond lengths/angles and confirms substituent geometry (e.g., piperidine ring conformation) .
  • Spectroscopic Analysis :
    • IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹; pyrimidine ring vibrations occur at 1550–1600 cm⁻¹ .
    • NMR in DMSO-d₆ : The piperidinyl proton signals (δ 1.2–3.5 ppm) and pyrimidine aromatic protons (δ 8.5–9.0 ppm) are diagnostic .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Answer:

  • Substituent Effects :
    • Piperidine Ring : 4,4-Dimethyl groups enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .
    • Pyrimidine Core : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but may reduce solubility .
  • Computational Tools : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like PPARγ, highlighting interactions with Ser289 and His449 residues .

Q. How should researchers resolve contradictions in reported biological data for pyrimidine derivatives?

Answer:

  • Case Study : Metal complexes of pyrimidine-5-carboxylic acid show variable antioxidant activity depending on the metal (e.g., Mn²⁺ > Cu²⁺). To resolve discrepancies:
    • Control solvent polarity and pH during assays .
    • Validate via orthogonal methods (e.g., DPPH radical scavenging vs. FRAP assays).
  • Statistical Analysis : Use ANOVA to compare IC₅₀ values across studies, accounting for cell line variability .

Q. What role does the compound’s metal coordination chemistry play in its bioactivity?

Answer:

  • Coordination Modes : Pyrimidine-5-carboxylic acid binds metals via the N3 atom and carboxylate oxygen, forming stable 5-membered chelate rings. Mn²⁺ complexes exhibit higher radical scavenging activity (EC₅₀ ~15 μM) due to enhanced electron transfer .
  • Applications : Metal complexes improve bioavailability and enable targeted delivery (e.g., Mn²⁺ for MRI contrast agents) .

Q. What experimental strategies elucidate the mechanism of action for derivatives?

Answer:

  • Transcriptional Profiling : RNA-seq of treated HCT116 cells identifies dysregulated pathways (e.g., p53 signaling) .
  • Binding Assays : Surface plasmon resonance (SPR) measures affinity for PPARγ (KD ~100 nM) .
  • Cellular Imaging : Confocal microscopy tracks subcellular localization using fluorescently tagged derivatives .

Q. How can stability and storage conditions impact experimental reproducibility?

Answer:

  • Degradation Pathways : Hydrolysis of the ester group in humid conditions reduces potency. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Storage Recommendations :
    • Lyophilized form: -20°C under argon .
    • Solution: DMSO stocks (10 mM) stored at -80°C with desiccants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.